
(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用機序
The mechanism of action of '(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' involves the modulation of ion channel activity. Specifically, this compound has been found to block the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. This blockade leads to a reduction in neuronal excitability and has potential applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
'(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, modulate ion channel activity, and reduce neuronal excitability. Additionally, this compound has been found to have anti-inflammatory effects and has potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using '(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' in lab experiments include its well-established synthesis method and its ability to modulate ion channel activity. Additionally, this compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the use of '(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' in scientific research. One potential direction is the development of this compound as a treatment for neurological disorders, such as epilepsy and neuropathic pain. Another potential direction is the investigation of this compound's anti-inflammatory effects and its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer research. Overall, '(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' has great potential for advancing scientific research in various fields.
合成法
The synthesis of '(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromobenzaldehyde oxime. This intermediate is then reacted with 4-methylpiperazine to form the final product. The synthesis of this compound has been well-established and can be carried out using standard laboratory techniques.
科学的研究の応用
'(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' has been extensively studied for its potential applications in scientific research. This compound has been found to modulate the activity of various ion channels, including voltage-gated sodium channels, which are important targets for the treatment of various neurological disorders. Additionally, this compound has been shown to inhibit the growth of cancer cells and has potential applications in cancer research.
特性
IUPAC Name |
[5-(4-bromophenyl)-1,2-oxazol-3-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c1-18-6-8-19(9-7-18)15(20)13-10-14(21-17-13)11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBPFODJYRSNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



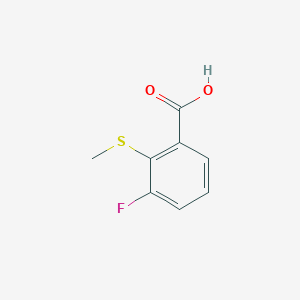
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2742478.png)
![5-chloro-N-{[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2742479.png)
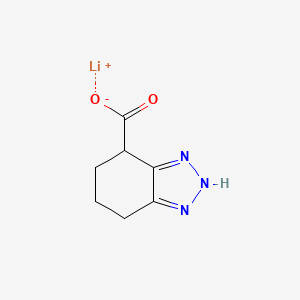
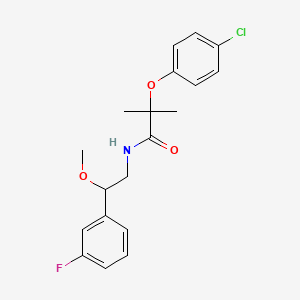
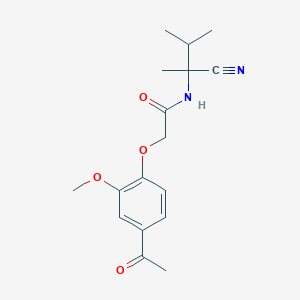
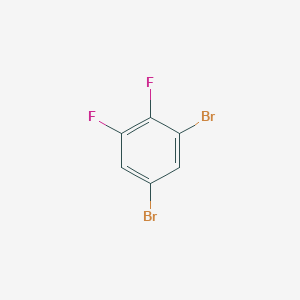
![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2742488.png)
![2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2742489.png)
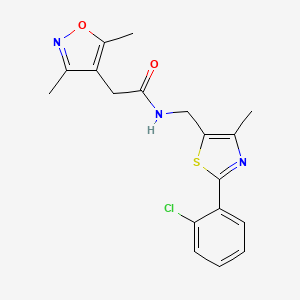

![Ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2742493.png)